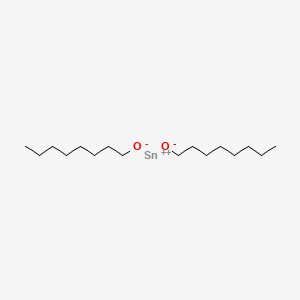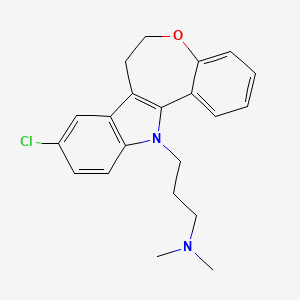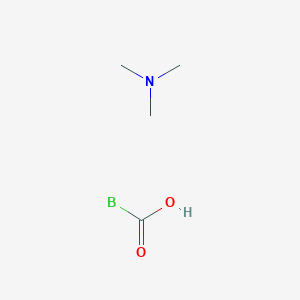
Trimethylamine-carboxyborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylamine-carboxyborane is a compound that has garnered significant interest in the field of chemistry due to its unique properties and potential applications. It is a derivative of boron, an element known for its versatility in organic transformations and radical chemistry. The compound consists of a trimethylamine group bonded to a carboxyborane moiety, making it a valuable precursor for various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylamine-carboxyborane can be synthesized through several methods. One common approach involves the reaction of trimethylamine with borane in the presence of a carboxylating agent. This reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the reaction conditions can be optimized to minimize by-products and improve the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylamine-carboxyborane undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogenating agents, reducing agents, and various nucleophiles. Reaction conditions often involve the use of solvents like THF or dimethylformamide (DMF) and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield boron-containing radicals, while reduction reactions may produce borohydride derivatives .
Applications De Recherche Scientifique
Trimethylamine-carboxyborane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of trimethylamine-carboxyborane involves its ability to release carbon monoxide through a decarbonylation reaction. This process begins with the formation of a trimethylamine boranecarboxylate ion, which undergoes an internal substitution reaction to release free amine and a carboxyborane anion. The latter then releases carbon monoxide via a chelotropic fragmentation . This mechanism allows the compound to exert its effects by delivering carbon monoxide in a controlled manner, which can have various physiological and therapeutic benefits .
Comparaison Avec Des Composés Similaires
Trimethylamine-carboxyborane can be compared with other boron-containing compounds, such as:
Trimethylamine-borane: Similar in structure but lacks the carboxylate group, making it less versatile in certain reactions.
Amine-carboxyboranes: A broader class of compounds that include various amine derivatives bonded to carboxyborane moieties.
Boronic acids: These compounds contain a boron atom bonded to hydroxyl groups and are widely used in organic synthesis and medicinal chemistry.
This compound stands out due to its unique ability to release carbon monoxide and its versatility in forming boron-containing radicals, making it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
60788-33-2 |
|---|---|
Formule moléculaire |
C4H10BNO2 |
Poids moléculaire |
114.94 g/mol |
InChI |
InChI=1S/C3H9N.CHBO2/c1-4(2)3;2-1(3)4/h1-3H3;(H,3,4) |
Clé InChI |
WKKAMZCLKKYKLY-UHFFFAOYSA-N |
SMILES canonique |
[B]C(=O)O.CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


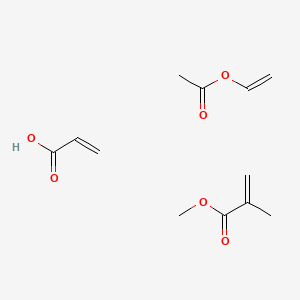
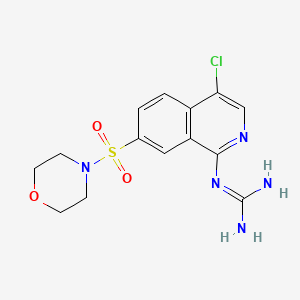
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B15344403.png)

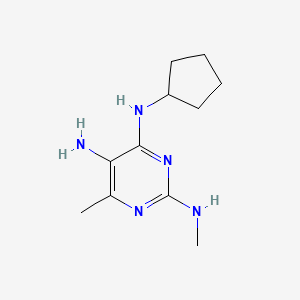


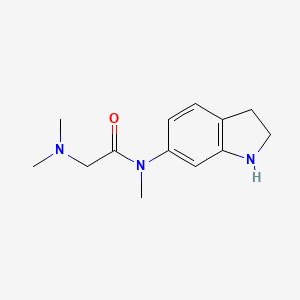
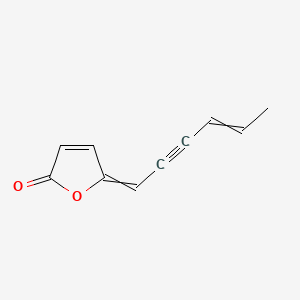
![(E)-4-(4-bromophenyl)-1,1,1-trifluoro-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]but-3-en-2-one](/img/structure/B15344437.png)

